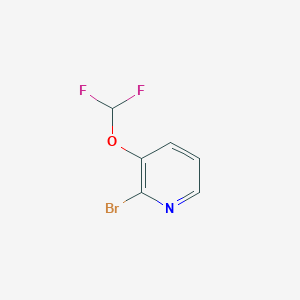

2-Bromo-3-(difluoromethoxy)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKYTOQKHIJDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-27-6 | |

| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Agrochemical Research and Development

Market Trends and Analysis

The market for fluorinated organic compounds, including heterocyclic derivatives, has seen steady growth, driven by the increasing demand from the pharmaceutical and agrochemical industries . The unique properties imparted by fluorine make these compounds highly sought after for the development of new and improved products precedenceresearch.com.

Major Suppliers and Commercial Availability

2-Bromo-3-(difluoromethoxy)pyridine is available from several chemical suppliers that specialize in research chemicals and building blocks for organic synthesis. Some of the known suppliers include Parchem and Angene International Limited parchem.comchemical-suppliers.eu.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Drug and Agrochemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug and agrochemical discovery. These technologies can be applied to the design and optimization of molecules like 2-Bromo-3-(difluoromethoxy)pyridine.

Advanced Analytical and Spectroscopic Characterization in Research Context

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic framework can be assembled.

1H, 13C, and 19F NMR for Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum of 2-Bromo-3-(difluoromethoxy)pyridine would be expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the bromo and difluoromethoxy substituents. Additionally, a characteristic signal for the proton of the difluoromethoxy group (-OCHF₂) would be observed, likely as a triplet due to coupling with the two fluorine atoms. While specific data for the title compound is scarce, analysis of related structures like 2-bromopyridine (B144113) shows aromatic protons in the range of δ 7.17-8.36 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would reveal six unique carbon signals. The carbon atom attached to the bromine would be expected to be downfield, and the carbon of the difluoromethoxy group would appear as a triplet due to C-F coupling. The chemical shifts of the pyridine ring carbons provide further confirmation of the substitution pattern. For reference, in similar fluorinated pyridine derivatives, carbon chemical shifts can vary significantly based on the electronic environment. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In the case of this compound, the two fluorine atoms of the difluoromethoxy group are diastereotopic if the molecule is chiral or in a chiral environment, potentially leading to two distinct signals. semanticscholar.org However, in an achiral solvent, they would likely appear as a single signal, coupled to the proton of the -OCHF₂ group, resulting in a doublet. The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring. The observation of anisochrony (nonequivalence) of the fluorine atoms in a CHF₂ group can provide valuable structural information. semanticscholar.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is utilized. oxinst.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons on the pyridine ring, confirming their relative positions. sdsu.edu This is crucial for assigning the specific chemical shifts to the correct protons in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It would allow for the unambiguous assignment of each protonated carbon in the pyridine ring and the carbon of the difluoromethoxy group.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography could provide the ultimate proof of its structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for this compound was found in the provided search results, the Crystallography Open Database (COD) contains entries for the related compound 2-bromopyridine, which can offer insights into the expected solid-state packing of such molecules. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Br stretch, the C-O-C stretching of the ether linkage, and the C-F stretching of the difluoromethyl group. The aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring would also be present.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C-Br bond. For instance, the FT-Raman spectrum of 2-bromopyridine has been documented. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced into the molecule, for example, through further substitution, a pair of enantiomers would result. In such cases, chiroptical spectroscopy techniques, such as circular dichroism (CD), would be essential for determining the enantiomeric excess (ee) of a sample. These techniques measure the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-3-(difluoromethoxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves substituting the hydroxyl or methoxy group at the 3-position of pyridine derivatives. For example, 2-Bromo-3-(methoxymethoxy)pyridine (a precursor) can undergo deprotection followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce the difluoromethoxy group . Optimizing reaction temperature (−20°C to 0°C) and solvent (e.g., dichloromethane) minimizes side reactions. Yield improvements are achieved by controlling stoichiometry (1.2–1.5 equivalents of fluorinating agent) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water mobile phase .

- NMR : Confirm substitution patterns via -NMR (e.g., δ 8.2–8.4 ppm for pyridine protons) and -NMR (δ −70 to −80 ppm for CF groups) .

- Elemental Analysis : Verify Br and F content within ±0.3% of theoretical values .

Q. What are the key challenges in handling this compound in air-sensitive reactions?

- Methodological Answer : The compound’s bromine and difluoromethoxy groups make it prone to hydrolysis. Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, DMF). Storage at −20°C in amber vials with molecular sieves prevents degradation . For reactions requiring heating, reflux under dry conditions with CaCl drying tubes is recommended .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalysts improve efficiency?

- Methodological Answer : The bromine at C2 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Use Pd(PPh) (2 mol%), KCO (2 equiv), and aryl boronic acids in toluene/water (3:1) at 80°C for 12 hours .

- Nickel-Catalyzed Coupling : NiCl(dppe) (5 mol%) with Zn dust reduces side products in alkylation reactions . Monitor reaction progress via TLC (hexane/EtOAc 4:1) to optimize time and yield.

Q. What computational methods predict the electronic effects of the difluoromethoxy group on pyridine reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The difluoromethoxy group lowers the LUMO energy (−1.8 eV vs. −1.5 eV for methoxy derivatives), enhancing electrophilicity at C2 . Solvent effects (e.g., PCM model for DMSO) refine predictions of reaction pathways .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic reproducibility studies should:

- Vary Catalyst Loadings : Test Pd vs. Ni catalysts (0.5–10 mol%) to identify optimal conditions .

- Control Moisture : Compare yields under strict anhydrous vs. ambient conditions .

- Use High-Throughput Screening : Employ parallel reactors to assess solvent/base combinations (e.g., DMF/EtN vs. THF/NaH) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a precursor for:

- Antiviral Agents : Coupling with triazine cores forms pyridine-triazine hybrids (IC < 1 µM in vitro) .

- Kinase Inhibitors : Introduce substituents at C2 via Sonogashira coupling, followed by cyclization to imidazo[1,2-a]pyridines .

- Fluorinated Probes : Replace Br with via isotopic exchange for PET imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。